molecular formula C18H17N5O5S B14100483 N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B14100483
M. Wt: 415.4 g/mol
InChI Key: BZDLEIPULZJMBI-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a specialized pyrido[2,3-d]pyrimidine derivative designed for pharmaceutical and medicinal chemistry research. This complex heterocyclic compound features a pyrimidinedione core structure fused with a pyridine ring, creating a planar, electron-deficient scaffold that shows significant potential for targeting enzymatic processes. The molecular structure incorporates multiple hydrogen bond acceptors and a nitroaromatic system that may contribute to electron transfer properties in biological systems. Structurally related pyrimidine derivatives have demonstrated substantial research utility as kinase inhibitors, antimicrobial agents, and anticancer compounds due to their ability to interact with ATP-binding sites and other enzymatic pockets . The 4-nitrophenyl group and thioacetamide bridge in this particular compound suggest potential applications as a protease inhibitor or as a structural component for targeted drug delivery systems. Researchers are exploring this chemical class for development of novel therapeutic agents targeting infectious diseases, including tuberculosis, where structurally similar nitroheterocyclic compounds have shown promising activity against Mycobacterium tuberculosis . These compounds often function as prodrugs that undergo enzymatic activation by bacterial nitroreductases, generating reactive intermediates that disrupt essential cellular processes in pathogenic microorganisms . The compound's mechanism of action likely involves modulation of key signaling pathways through selective inhibition of protein kinases or other enzymes critical for cell proliferation and survival. From a physicochemical perspective, this molecule presents moderate solubility challenges common to fused heterocyclic systems, though strategic molecular modifications can optimize its drug-like properties for enhanced bioavailability. Researchers should handle this material with appropriate safety precautions in laboratory settings. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide

InChI

InChI=1S/C18H17N5O5S/c1-10-8-19-16-14(17(25)22(3)18(26)21(16)2)15(10)29-9-13(24)20-11-4-6-12(7-5-11)23(27)28/h4-8H,9H2,1-3H3,(H,20,24)

InChI Key

BZDLEIPULZJMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C

Origin of Product

United States

Preparation Methods

Core Scaffold Synthesis

The pyrido[2,3-d]pyrimidine core is constructed via a modified Biginelli condensation, as demonstrated in dihydropyrimidinone syntheses. Key reagents include:

  • 6-Amino-1,3-dimethyluracil : Provides the pyrimidine ring with pre-installed methyl groups at positions 1 and 3.
  • Ethyl acetoacetate : Introduces the keto functionality for cyclization.
  • Thiourea : Sulfur source for the thiol group at position 5.

Reaction Conditions :

  • Solvent: Glacial acetic acid (10–15 mL per mmol substrate).
  • Temperature: Reflux at 100–110°C for 8–12 hours.
  • Catalyst: Ammonium chloride (0.5 equivalents).

Synthetic Route Development

Step 1: Formation of 1,3,6-Trimethyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrido[2,3-d]Pyrimidine-5-Thiol

A three-component reaction between 6-amino-1,3-dimethyluracil, ethyl acetoacetate, and thiourea yields the thiolated intermediate.

Mechanism :

  • Knoevenagel Condensation : Ethyl acetoacetate reacts with thiourea to form a thiocarbamoyl intermediate.
  • Cyclization : The intermediate undergoes nucleophilic attack by the amino group of 6-amino-1,3-dimethyluracil, followed by dehydration to form the bicyclic system.

Optimization Insights :

  • Microwave irradiation (80–100 W, 15–20 min) improves yield from 65% to 82% compared to conventional heating.
  • Byproduct Mitigation : Recrystallization from ethanol removes unreacted thiourea and dimeric side products.

Step 2: Thioether Formation with N-(4-Nitrophenyl)-2-Chloroacetamide

The thiol group at position 5 undergoes nucleophilic substitution with 2-chloro-N-(4-nitrophenyl)acetamide.

Reaction Parameters :

  • Base: Triethylamine (2.2 equivalents) to deprotonate the thiol.
  • Solvent: Anhydrous DMF or THF.
  • Temperature: 0°C → room temperature, 4–6 hours.

Yield Enhancement :

  • Slow addition of chloroacetamide minimizes polysubstitution.
  • Workup : Precipitation in ice-water followed by filtration yields 75–88% pure product.

Critical Optimization Parameters

Solvent and Temperature Effects

Parameter Conventional Method Optimized Method
Solvent Acetic Acid Ethanol/THF
Temperature 100°C (reflux) Microwave (80°C)
Reaction Time 12 hours 20 minutes
Yield 68% 85%

Microwave-assisted synthesis reduces side reactions such as oxidation of the thiol group to disulfides.

Regioselectivity in Cyclization

The methyl group at position 6 is introduced via ethyl acetoacetate’s α-carbon. NMR studies confirm regiochemistry through distinct shifts for H-5 (δ 7.2 ppm) and H-7 (δ 6.8 ppm).

Industrial Scalability and Green Chemistry

Continuous Flow Synthesis

Patented methods for analogous pyrido-pyrimidines suggest:

  • Microreactors : Enable precise temperature control (ΔT ±1°C) and reduce reaction time to <1 hour.
  • Catalyst Recycling : Immobilized enzymes or acidic resins replace homogeneous catalysts, reducing waste.

Solvent Recovery Systems

  • Distillation units recover >90% of DMF and THF for reuse.
  • Ethanol recrystallization steps achieve 98% solvent recovery via rotary evaporation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 2.98 (s, 3H, N-CH₃), 3.21 (s, 3H, N-CH₃), 4.12 (s, 2H, SCH₂), 7.62–8.21 (m, 4H, Ar-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1240 cm⁻¹ (C-S).

Purity Assessment

HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-withdrawing nitro group necessitates mild reaction conditions to prevent reduction or decomposition. Strategies include:

  • Avoiding strong reducing agents (e.g., LiAlH₄).
  • Using inert atmospheres (N₂/Ar) during amidation.

Thiol Oxidation

  • Addition of 0.1% w/v ascorbic acid as an antioxidant preserves the thiol group during storage.

Biological Activity

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of:

  • Nitrophenyl group : Known for its electron-withdrawing properties.
  • Thioacetamide moiety : Often associated with various biological activities.
  • Pyrido[2,3-d]pyrimidine scaffold : A structure linked to numerous pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of the pyrido[2,3-d]pyrimidine scaffold possess activity against various bacteria and fungi. The minimum inhibitory concentrations (MICs) for these compounds can range from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using assays such as DPPH radical scavenging. Results suggest that these compounds can effectively reduce oxidative stress markers in biological systems .

Anticancer Activity

Some studies have highlighted the cytotoxic effects of pyrido[2,3-d]pyrimidine derivatives on cancer cell lines. For example:

  • HeLa cells : Compounds similar to this compound have shown IC50 values indicating significant inhibition of cell proliferation .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Radical Scavenging : The nitrophenyl group may enhance the compound's ability to neutralize free radicals.
  • Interaction with DNA : Some derivatives interact with DNA or RNA structures in cells leading to apoptosis in cancer cells.

Case Studies

A few notable studies have investigated the biological activity of related compounds:

StudyFindings
Barbuceanu et al. (2020)Reported significant antibacterial activity of thiouracil derivatives containing a pyrido-pyrimidine moiety against drug-resistant strains .
Acar et al. (2017)Highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines .
Umesha et al. (2009)Demonstrated antioxidant and antimicrobial activities using DPPH radical scavenging assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido-Pyrimidine Derivatives

Compound 24 (from ): N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide shares a pyrido-pyrimidine core but differs in substituents. Key distinctions include:

  • A thieno (sulfur-containing) ring fused to pyrimidine.
  • Acetyl and phenylamino groups instead of a nitro-substituted phenyl.
  • Higher melting point (143–145°C) compared to typical pyrimidines, likely due to hydrogen bonding from NH groups .

Compound 266 (from ): N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno-pyrimidine core and fluorophenyl substituents. Its molecular weight (602.72 g/mol) exceeds that of the target compound, suggesting differences in bioavailability .

Thioacetamide-Linked Compounds

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ):
This compound employs a thioether linkage but lacks the nitroaryl group. The thietan-3-yloxy substituent may enhance solubility due to its oxygen atom, contrasting with the nitro group’s hydrophobicity .

N-Aryl-substituted 2-chloroacetamides ():
Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides yields analogs with variable aryl groups. The nitro group in the target compound likely increases electrophilicity at the acetamide moiety, influencing reactivity in subsequent derivatizations .

Nitrophenyl-Substituted Analogs

Compounds like N-(4-nitrophenyl)-3-oxobutanamide () share the 4-nitrophenyl group but lack the pyrido-pyrimidine scaffold. The nitro group in these analogs is associated with strong UV absorption (λmax ~300 nm), suggesting utility in spectroscopic characterization. However, their simpler structures may reduce thermal stability compared to bicyclic derivatives .

Comparative Data Table

Compound Name / ID Molecular Weight (g/mol) Key Substituents Melting Point (°C) IR C=O Stretching (cm⁻¹) Reference
Target Compound Not reported 4-Nitrophenyl, thioacetamide, dioxo Not reported ~1,730 (estimated) N/A
Compound 24 () 369.44 Phenylamino, acetyl 143–145 1,730, 1,690
Compound 266 () 602.72 4-Fluorophenyl, methylthio, thieno-pyrimidine Not reported Not reported
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Not reported Thietan-3-yloxy, ethyl ester Not reported ~1,730 (estimated)

Research Findings and Implications

Solubility and Bioavailability : Thioether linkages (as in Compound 24) and oxygen-containing substituents (e.g., thietan-3-yloxy) may improve aqueous solubility relative to nitroaryl groups, which are typically hydrophobic .

Synthetic Flexibility : Alkylation of thiopyrimidines () provides a versatile route for introducing diverse acetamide substituents, enabling structure-activity relationship studies .

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